3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 462.52 g/mol. This compound is an important synthetic intermediate in the production of abiraterone acetate, a drug used in the treatment of prostate cancer. The structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate features a fused four-ring steroidal system, which is characteristic of many steroid compounds.
The compound was first synthesized and characterized by Potter et al. in 1995, although detailed structural data were not provided at that time. Its synthesis involves the use of trifluoromethanesulfonic anhydride as a key reagent. In terms of classification, it falls under the category of steroid derivatives and is recognized for its role as an antiandrogen, specifically inhibiting the enzyme cytochrome P450 17α-hydroxylase/C17,20-lyase, which is crucial in androgen biosynthesis .
The crystallization of the compound yields colorless crystals, which can be analyzed using techniques such as X-ray crystallography to determine their precise structure and conformation .
The molecular structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate features:
The crystal structure analysis reveals weak intermolecular C—H⋯O interactions that link molecules into layers parallel to the ab plane. The absolute configuration was determined using Flack parameter analysis, indicating high reliability in the structural determination .
3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate participates in various chemical reactions primarily as an intermediate for synthesizing abiraterone acetate. Its reactivity can be attributed to the trifluoromethanesulfonate group, which can undergo nucleophilic substitution reactions.
The compound's ability to act as a leaving group makes it valuable in further synthetic applications involving modifications to the steroid backbone or in forming more complex structures for pharmaceutical development .
The primary mechanism of action for 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate lies in its role as a precursor to abiraterone acetate. Abiraterone acts as a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase, leading to decreased androgen production. This inhibition is particularly significant in prostate cancer treatment where androgens promote tumor growth.
Research indicates that abiraterone forms a slow-, tight-binding complex with cytochrome P450 17α-hydroxylase, resulting in prolonged inhibition even after drug clearance from systemic circulation . This pharmacokinetic behavior enhances its therapeutic efficacy against androgen-dependent cancers.
The compound exhibits:
Key chemical properties include:
Relevant data from crystallographic studies indicate a density of approximately and a refractive index that may vary based on crystalline form .
3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate serves primarily as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of abiraterone acetate used for treating prostate cancer. Its role as an antiandrogen makes it critical in developing therapies aimed at inhibiting androgen biosynthesis.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0